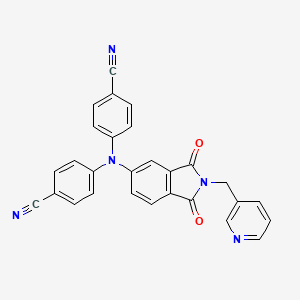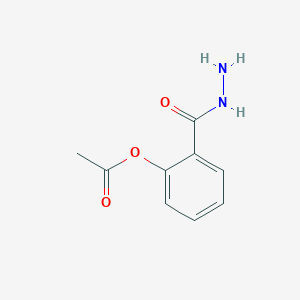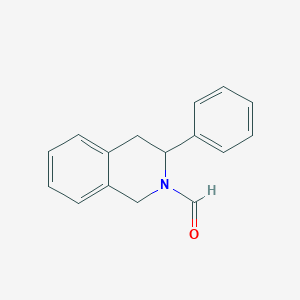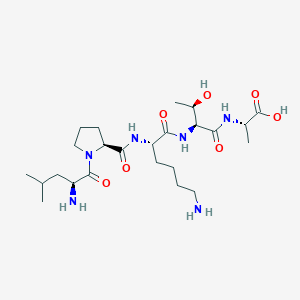
Acetic acid--3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1) is a chemical compound that features a brominated alcohol and an acetic acid moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol typically involves the bromination of 2-methylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step may involve the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反应分析
Types of Reactions
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less reactive brominated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
作用机制
The mechanism of action of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can lead to changes in the structure and function of the target molecules, affecting their biological activity.
相似化合物的比较
Similar Compounds
3-Bromo-2-(bromomethyl)-2-methylpropan-1-ol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid–2-bromo-2-methylpropan-1-ol: Similar structure but with only one bromine atom, leading to different reactivity and applications.
Uniqueness
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol is unique due to the presence of both bromine atoms and the acetic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
属性
CAS 编号 |
181134-65-6 |
|---|---|
分子式 |
C7H14Br2O3 |
分子量 |
305.99 g/mol |
IUPAC 名称 |
acetic acid;3-bromo-2-(bromomethyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C5H10Br2O.C2H4O2/c1-5(2-6,3-7)4-8;1-2(3)4/h8H,2-4H2,1H3;1H3,(H,3,4) |
InChI 键 |
QPQSTDANMGCMLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(CO)(CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)




![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)

